N-benzyl-3,4-dinitrobenzamide
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Overview
Description
N-benzyl-3,4-dinitrobenzamide is an organic compound belonging to the benzamide family It is characterized by the presence of a benzyl group attached to the nitrogen atom of the benzamide moiety and two nitro groups at the 3 and 4 positions of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
N-benzyl-3,4-dinitrobenzamide can be synthesized through the direct condensation of 3,4-dinitrobenzoic acid and benzylamine. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to activate the carboxylic acid group, followed by the addition of benzylamine to form the amide bond. The reaction is usually carried out under reflux conditions in an inert solvent like toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvent-free conditions, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-3,4-dinitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.
Substitution: Alkyl or aryl halides in the presence of a base like sodium hydride.
Oxidation: Potassium permanganate in acidic or basic conditions.
Major Products Formed
Reduction: N-benzyl-3,4-diaminobenzamide.
Substitution: N-alkyl or N-aryl-3,4-dinitrobenzamide.
Oxidation: 3,4-dinitrobenzoic acid.
Scientific Research Applications
N-benzyl-3,4-dinitrobenzamide has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly those targeting bacterial infections like tuberculosis.
Materials Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: The compound and its derivatives are used to study enzyme inhibition and protein-ligand interactions.
Industrial Applications: It serves as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-benzyl-3,4-dinitrobenzamide involves its interaction with specific molecular targets. For instance, in the context of its antitubercular activity, the compound inhibits the enzyme decaprenylphosphoryl-β-D-ribose oxidase (DprE1), which is essential for the biosynthesis of the mycobacterial cell wall. The inhibition of DprE1 disrupts cell wall synthesis, leading to the death of the bacterial cells . The nitro groups play a crucial role in the compound’s binding affinity and inhibitory activity.
Comparison with Similar Compounds
N-benzyl-3,4-dinitrobenzamide can be compared with other nitrobenzamide derivatives, such as:
N-alkyl-3,5-dinitrobenzamide: Similar in structure but with different alkyl groups, these compounds also exhibit antitubercular activity.
N-benzyl-3,5-dinitrobenzamide: Differing only in the position of the nitro groups, this compound has similar applications but may exhibit different reactivity and potency.
N-aryl-3,4-dinitrobenzamide: These compounds have aryl groups instead of benzyl groups and can be used in similar applications but may have different pharmacokinetic properties.
This compound stands out due to its specific substitution pattern, which can influence its reactivity and biological activity, making it a unique and valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
N-benzyl-3,4-dinitrobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O5/c18-14(15-9-10-4-2-1-3-5-10)11-6-7-12(16(19)20)13(8-11)17(21)22/h1-8H,9H2,(H,15,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVERVVNTQKMFQO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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